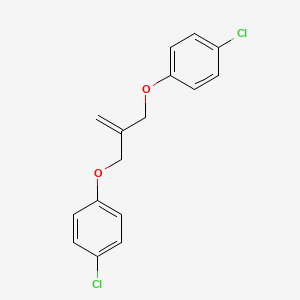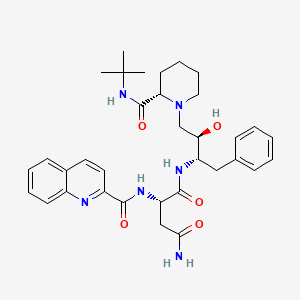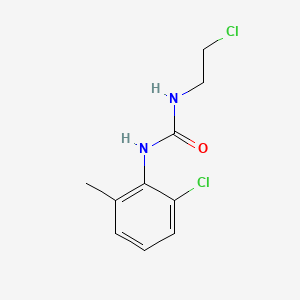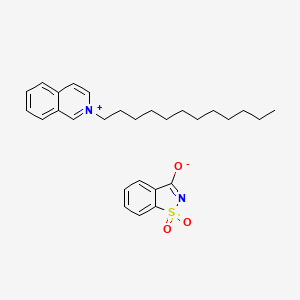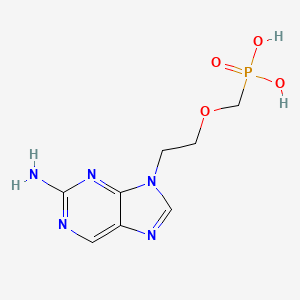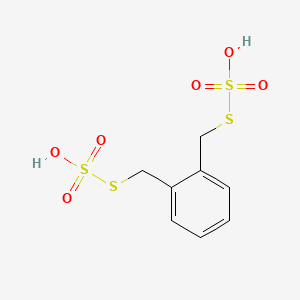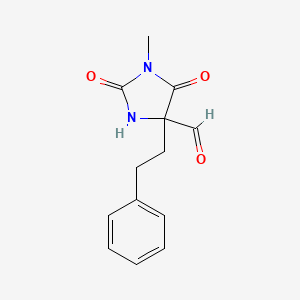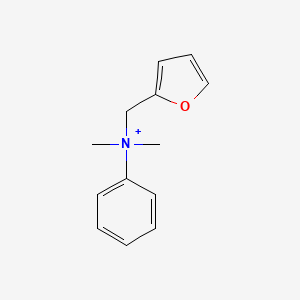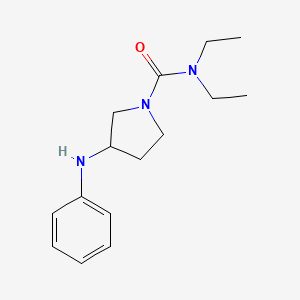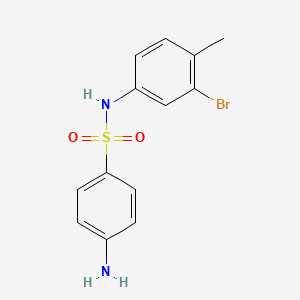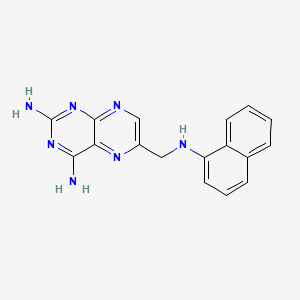
2,4-Pteridinediamine, 6-((1-naphthalenylamino)-methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pteridinediamine, 6-((1-naphthalenylamino)-methyl)- is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pteridinediamine, 6-((1-naphthalenylamino)-methyl)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pteridine Core: This can be achieved by cyclization reactions involving appropriate precursors such as diaminopyrimidines and formylpyrazines.
Introduction of the Naphthalenylamino Group: This step may involve nucleophilic substitution reactions where a naphthalenylamine derivative is introduced to the pteridine core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Pteridinediamine, 6-((1-naphthalenylamino)-methyl)- can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Catalysts: Palladium on carbon (Pd/C), platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may yield amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Pteridinediamine, 6-((1-naphthalenylamino)-methyl)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diaminopteridine: A simpler pteridine derivative with similar biological activities.
6-Methylpteridine: A methylated pteridine with distinct chemical properties.
Naphthylamine Derivatives: Compounds containing the naphthylamine group with various biological activities.
Uniqueness
2,4-Pteridinediamine, 6-((1-naphthalenylamino)-methyl)- is unique due to its specific structure, which combines the pteridine core with a naphthalenylamino group. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
Número CAS |
70583-39-0 |
|---|---|
Fórmula molecular |
C17H15N7 |
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
6-[(naphthalen-1-ylamino)methyl]pteridine-2,4-diamine |
InChI |
InChI=1S/C17H15N7/c18-15-14-16(24-17(19)23-15)21-9-11(22-14)8-20-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,9,20H,8H2,(H4,18,19,21,23,24) |
Clave InChI |
QVHFSGMRVQZGMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NCC3=CN=C4C(=N3)C(=NC(=N4)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



